5-Chloro-2-(ethylamino)benzamide
Overview
Description
5-Chloro-2-(ethylamino)benzamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylamino)benzamide typically involves the following steps:
Nitration: The starting material, 5-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Amidation: The resulting 5-chloro-2-aminobenzoic acid is then reacted with ethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the nitro group to an amino group.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 5-chloro-2-(ethylamino)benzylamine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+) can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 5-chloro-2-(ethylamino)benzylamine.
Substitution: Formation of 5-substituted-2-(ethylamino)benzamides.
Scientific Research Applications
5-Chloro-2-(ethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethylamino)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylamino)benzamide: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-2-(dimethylamino)benzamide: Contains two methyl groups on the amino nitrogen.
5-Chloro-2-(propylamino)benzamide: Features a propyl group instead of an ethyl group.
Uniqueness
5-Chloro-2-(ethylamino)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethylamino group can affect its pharmacokinetic properties and binding affinity compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-2-(ethylamino)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-8-4-3-6(10)5-7(8)9(11)13/h3-5,12H,2H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCFPVVORQWSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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